molecular formula C24H40N7O17P3S B1203667 Acetonyl-coenzyme A CAS No. 75179-85-0

Acetonyl-coenzyme A

Cat. No.: B1203667
CAS No.: 75179-85-0
M. Wt: 823.6 g/mol
InChI Key: GAMKENBUYYJLCQ-NDZSKPAWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonyl-coenzyme A can be synthesized from coenzyme A and 1-bromoacetone. The synthesis involves dissolving coenzyme A in freshly degassed ice-cold water with magnetic stirring, followed by the addition of dithiothreitol to ensure that all of the coenzyme is in the reduced form .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetonyl-coenzyme A undergoes various types of reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted coenzyme A derivatives.

Scientific Research Applications

Acetonyl-coenzyme A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetonyl-coenzyme A involves its role as a competitive inhibitor of enzymes that typically use acetyl-coenzyme A. It competes with acetyl-coenzyme A for binding to these enzymes, thereby inhibiting their activity. This inhibition can be useful in studying the specific roles of acetyl-coenzyme A in various biochemical processes .

Properties

CAS No.

75179-85-0

Molecular Formula

C24H40N7O17P3S

Molecular Weight

823.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

GAMKENBUYYJLCQ-NDZSKPAWSA-N

SMILES

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

acetonyl-coenzyme A
S-acetonyl CoA
S-acetonyl-CoA
S-acetonyl-coenzyme A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.